molecular formula C15H25N B11998271 n-Benzyl-2,4,4-trimethylpentan-2-amine CAS No. 3598-75-2

n-Benzyl-2,4,4-trimethylpentan-2-amine

Katalognummer: B11998271
CAS-Nummer: 3598-75-2
Molekulargewicht: 219.37 g/mol
InChI-Schlüssel: SRNCZQHDQZRJHU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

n-Benzyl-2,4,4-trimethylpentan-2-amine is a chemical compound with the molecular formula C15H25N. It is a rare and unique chemical that is often used in early discovery research . This compound is part of a collection of chemicals that are not commonly found in nature and are synthesized for specific research purposes.

Vorbereitungsmethoden

The synthesis of n-Benzyl-2,4,4-trimethylpentan-2-amine involves several steps. One common method is the reaction of primary amines with benzyl halides under reflux conditions. For example, the reaction of a primary amine with benzyl chloride in the presence of a base can yield this compound

Analyse Chemischer Reaktionen

n-Benzyl-2,4,4-trimethylpentan-2-amine can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl alcohol derivatives, while substitution reactions can introduce various functional groups to the benzyl ring.

Wissenschaftliche Forschungsanwendungen

n-Benzyl-2,4,4-trimethylpentan-2-amine is primarily used in scientific research. Its applications include:

Wirkmechanismus

The mechanism of action of n-Benzyl-2,4,4-trimethylpentan-2-amine involves its interaction with specific molecular targets. It can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

n-Benzyl-2,4,4-trimethylpentan-2-amine can be compared to other similar compounds, such as:

These compounds share similar structural features but differ in their specific applications and reactivity, highlighting the unique properties of this compound.

Eigenschaften

CAS-Nummer

3598-75-2

Molekularformel

C15H25N

Molekulargewicht

219.37 g/mol

IUPAC-Name

N-benzyl-2,4,4-trimethylpentan-2-amine

InChI

InChI=1S/C15H25N/c1-14(2,3)12-15(4,5)16-11-13-9-7-6-8-10-13/h6-10,16H,11-12H2,1-5H3

InChI-Schlüssel

SRNCZQHDQZRJHU-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)CC(C)(C)NCC1=CC=CC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.